![molecular formula C14H16ClN3O3S2 B6417775 N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021214-85-6](/img/structure/B6417775.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
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Description
The compound “N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including a benzothiazole ring, a methanesulfonyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in condensation reactions, while the benzothiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide might increase its solubility in polar solvents .Mechanism of Action
Future Directions
The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, future studies might focus on improving its efficacy or reducing side effects. If it’s a chemical reagent, future research might aim to find new reactions that it can catalyze .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKJFLABLHCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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